2-Cyclopropyl-6-fluoro-1H-indole
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Overview
Description
2-Cyclopropyl-6-fluoro-1H-indole is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of a cyclopropyl group and a fluorine atom to the indole nucleus enhances its chemical properties and biological activities .
Preparation Methods
The synthesis of 2-Cyclopropyl-6-fluoro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used as starting materials . The reaction is typically carried out under reflux conditions using methanesulfonic acid as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Cyclopropyl-6-fluoro-1H-indole undergoes various chemical reactions, including:
Scientific Research Applications
2-Cyclopropyl-6-fluoro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects . For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Cyclopropyl-6-fluoro-1H-indole can be compared with other similar indole derivatives, such as:
5-Fluoro-1H-indole: This compound lacks the cyclopropyl group but retains the fluorine atom, resulting in different chemical and biological properties.
2-Cyclopropyl-1H-indole: This compound lacks the fluorine atom, which affects its reactivity and biological activity.
6-Fluoro-1H-indole:
The unique combination of the cyclopropyl group and the fluorine atom in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H10FN |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
2-cyclopropyl-6-fluoro-1H-indole |
InChI |
InChI=1S/C11H10FN/c12-9-4-3-8-5-10(7-1-2-7)13-11(8)6-9/h3-7,13H,1-2H2 |
InChI Key |
YWNJCPZWBJMXFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C=C(C=C3)F |
Origin of Product |
United States |
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